molecular formula C23H17ClF5N3O2S B15005243 N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15005243
M. Wt: 529.9 g/mol
InChI Key: ZFCIECLYAZCXHG-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, difluoro, trifluoromethyl, and sulfanyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chloro(difluoro)methoxyphenyl intermediate: This step involves the reaction of a phenol derivative with chlorodifluoromethane under basic conditions.

    Synthesis of the trifluoromethyl-dihydrobenzoquinazolin intermediate: This intermediate is prepared through a series of reactions involving the condensation of an aromatic amine with a trifluoromethyl-substituted aldehyde, followed by cyclization.

    Coupling of intermediates: The final step involves the coupling of the two intermediates using a suitable coupling agent, such as a carbodiimide, to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H17ClF5N3O2S

Molecular Weight

529.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-N-methyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17ClF5N3O2S/c1-32(14-7-9-15(10-8-14)34-23(24,28)29)18(33)12-35-21-30-19-16-5-3-2-4-13(16)6-11-17(19)20(31-21)22(25,26)27/h2-5,7-10H,6,11-12H2,1H3

InChI Key

ZFCIECLYAZCXHG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(F)(F)Cl)C(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F

Origin of Product

United States

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